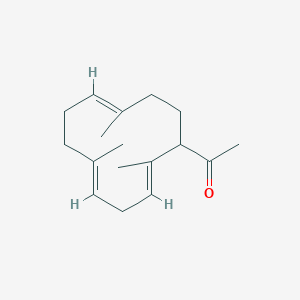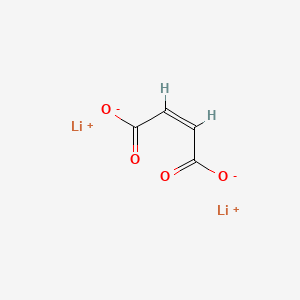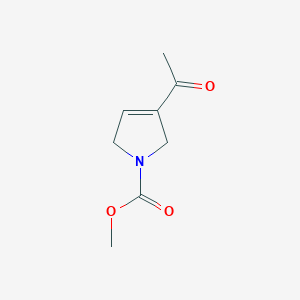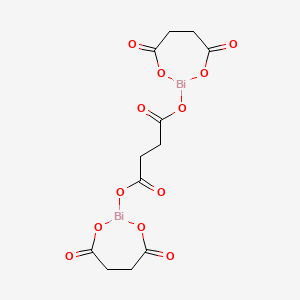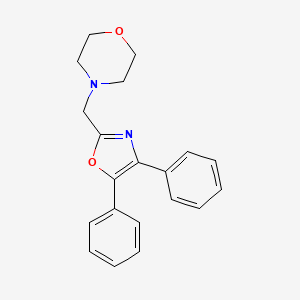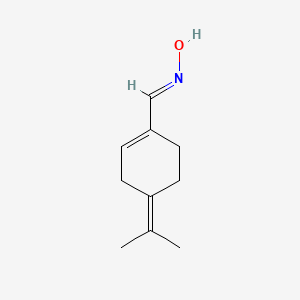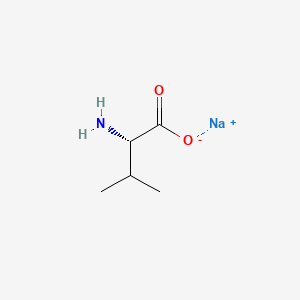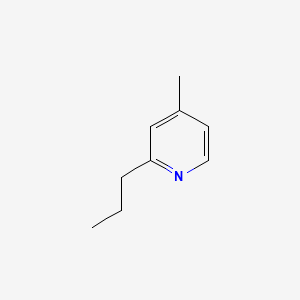
4-Methyl-2-propylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propylpyridine is an organic compound with the molecular formula C9H13N. It belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-propylpyridine can be synthesized through various methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow system, where 1-propanol is passed through a stainless steel column packed with Raney nickel at high temperatures. This method offers high selectivity and yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale continuous flow systems. These systems are designed to handle high volumes of reactants and ensure consistent product quality. The use of Raney nickel as a catalyst and 1-propanol as a solvent is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and substituted pyridines .
Scientific Research Applications
4-Methyl-2-propylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 4-Methyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Similar in structure but with different substitution patterns.
4-Methylpyridine: Lacks the propyl group, leading to different chemical properties.
2-Propylpyridine: Similar but with the methyl group in a different position.
Uniqueness
4-Methyl-2-propylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable .
Properties
CAS No. |
30256-45-2 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
4-methyl-2-propylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-4-9-7-8(2)5-6-10-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
VUGBOWJFXQYHBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


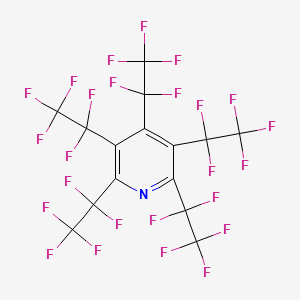
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
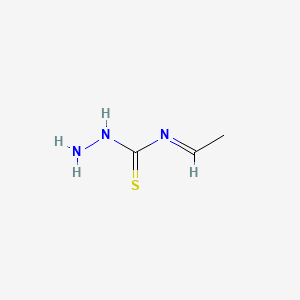
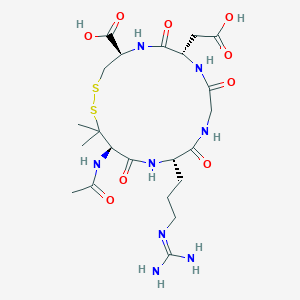
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
